Cas no 1807295-52-8 (Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate)

Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate
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- インチ: 1S/C12H10F3NO4/c1-2-19-11(18)9-4-10(20-12(13,14)15)7(5-16)3-8(9)6-17/h3-4,17H,2,6H2,1H3
- InChIKey: WXMPYFSFKNEKJV-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C#N)=CC(CO)=C(C(=O)OCC)C=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 390
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 79.6
Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015003749-250mg |
Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate |
1807295-52-8 | 97% | 250mg |
$484.80 | 2023-09-03 | |
Alichem | A015003749-1g |
Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate |
1807295-52-8 | 97% | 1g |
$1504.90 | 2023-09-03 | |
Alichem | A015003749-500mg |
Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate |
1807295-52-8 | 97% | 500mg |
$790.55 | 2023-09-03 |
Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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4. Book reviews
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoateに関する追加情報
Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate: A Comprehensive Overview
Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate, with the CAS number 1807295-52-8, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with a cyano group at the 4-position, a hydroxymethyl group at the 2-position, and a trifluoromethoxy group at the 5-position. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable component in various chemical and biological applications.
The cyano group at the 4-position of the benzoate ring introduces strong electron-withdrawing effects, which can significantly influence the reactivity and stability of the molecule. This feature makes Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate an attractive candidate for use in electrophilic aromatic substitution reactions. Recent studies have demonstrated that this compound can serve as an effective precursor for synthesizing more complex aromatic systems with tailored electronic properties.
The hydroxymethyl group at the 2-position adds hydrophilic character to the molecule, enhancing its solubility in polar solvents. This attribute is particularly advantageous in drug delivery systems, where solubility plays a critical role in bioavailability. Moreover, the hydroxymethyl group can act as a reactive site for further functionalization, enabling the creation of bioconjugates or polymerizable intermediates.
The trifluoromethoxy group at the 5-position is a powerful electron-withdrawing substituent that not only stabilizes the aromatic ring but also imparts resistance to oxidative degradation. This characteristic has been leveraged in recent research to develop advanced materials with improved thermal stability and mechanical properties. For instance, Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate has been employed as a building block in the synthesis of high-performance polymers for electronic applications.
Recent advancements in synthetic methodology have enabled more efficient routes to Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate. Traditionally, this compound was synthesized via multi-step processes involving Friedel-Crafts acylation followed by substitution reactions. However, modern approaches often utilize microwave-assisted synthesis or catalytic cross-coupling reactions to achieve higher yields and better purity levels. These innovations have significantly reduced production costs and enhanced scalability for industrial applications.
In terms of biological activity, Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate has shown promising results in preclinical studies targeting various diseases. For example, it has been identified as a potential lead compound for anti-inflammatory agents due to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, its trifluoromethoxy substituent contributes to improved pharmacokinetic profiles, making it an attractive candidate for drug development.
From an environmental perspective, Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate exhibits favorable biodegradation characteristics under aerobic conditions. Studies have shown that it undergoes rapid microbial degradation in soil and aquatic environments, minimizing its ecological footprint. This property aligns with current sustainability trends in chemical manufacturing and usage.
In conclusion, Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate (CAS No: 1807295-52-8) is a versatile compound with diverse applications across multiple disciplines. Its unique combination of functional groups provides it with exceptional chemical and biological properties that continue to drive innovative research and development efforts.
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